REACTION_CXSMILES
|
[C:1]1(C)[C:2]([C:7]([Cl:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.ClCl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[Cl:14][C:13]([Cl:17])([Cl:15])[C:1]1[C:2]([C:7]([Cl:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0.032 mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)Cl)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
under irradiation with an ultraviolet lamp
|
Type
|
CUSTOM
|
Details
|
From the reaction mass an amount thereof necessary for gas chromatographic analysis was occasionally withdrawn
|
Type
|
CUSTOM
|
Details
|
Part of the oily matter obtained by reduced pressure distillation for removal of carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
was withdrawn
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C=1C(=CC=CC1)C(=O)Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |